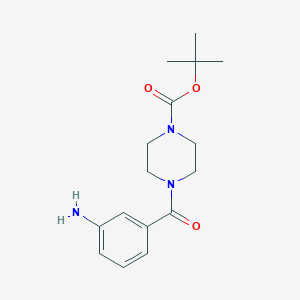

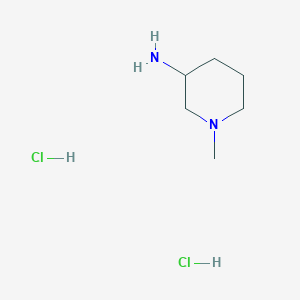

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as 5-MeO-DMT, is a naturally occurring psychedelic substance of the tryptamine class. It is found in a variety of plant species, and has been used in traditional South American shamanic practices for centuries. In recent years, 5-MeO-DMT has become increasingly popular in the Western world, used for its powerful psychedelic effects. The chemical structure of 5-MeO-DMT is closely related to that of the endogenous neurotransmitter serotonin, making it a potential target for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Receptor Agonist Activity

A series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been synthesized and evaluated for their activity on the 5-HT6 receptor. The most potent agonist identified was 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, demonstrating significant efficacy in both binding affinity and functional assays related to cyclic AMP production (Mattsson et al., 2005). This research highlights the compound's potential in modulating serotonin receptors, which are crucial in various neurological processes.

Structure-Activity Relationship (SAR)

Further investigation into the structure-activity relationship (SAR) of these compounds, especially 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (EMD386088), revealed the importance of specific substituents for 5-HT6 receptor agonist properties. Unsubstituted indole N(1), a 2-methyl group, and halogen substituents at the indole 5-position were essential for potent 5-HT6 receptor agonist activity. This study also explored modifications leading to antagonistic properties, expanding the potential therapeutic applications of these compounds (Mattsson et al., 2013).

Antimicrobial and Anticancer Potential

Research on derivatives of this compound class, incorporating dihydropyrimidine and indole nuclei, highlighted their biological and pharmacological significance. Eco-friendly synthesis methods were employed, resulting in compounds with promising antimicrobial activity. This underscores the potential of these derivatives in developing new therapeutic agents for infectious diseases (Hassan et al., 2020).

Pharmacological Properties

N1-Azinylsulfonyl-1H-indoles derivatives have been identified as potent and selective 5-HT6 receptor antagonists, demonstrating pro-cognitive and antidepressant-like properties in vivo. This research opens up avenues for the development of new treatments for cognitive disorders and depression (Zajdel et al., 2016).

Eigenschaften

IUPAC Name |

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZNYPYIJITEIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592624 |

Source

|

| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460354-14-7 |

Source

|

| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1287904.png)

![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)